4-[3-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamido]thiophene-3-carboxamide
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Overview
Description
4-[3-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamido]thiophene-3-carboxamide is a complex organic compound that features a thiophene ring substituted with a carboxamide group and a propanamido group linked to a tetrahydropyrimidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamido]thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydropyrimidinyl moiety, which can be synthesized by reacting 5-hydroxyuracil derivatives with methacrylic anhydride . This intermediate is then coupled with a thiophene derivative through amide bond formation, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamido]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the tetrahydropyrimidinyl moiety can be reduced to hydroxyl groups.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Hydroxyl derivatives of the tetrahydropyrimidinyl moiety.
Substitution: Various substituted amides or esters.
Scientific Research Applications
4-[3-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamido]thiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism of action of 4-[3-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamido]thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[3-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamido]thiophene-3-carboxamide is unique due to its combination of a thiophene ring with a tetrahydropyrimidinyl moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
4-[3-(2,4-dioxopyrimidin-1-yl)propanoylamino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4S/c13-11(19)7-5-21-6-8(7)14-9(17)1-3-16-4-2-10(18)15-12(16)20/h2,4-6H,1,3H2,(H2,13,19)(H,14,17)(H,15,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKCIKSHCRWUTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CCC(=O)NC2=CSC=C2C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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